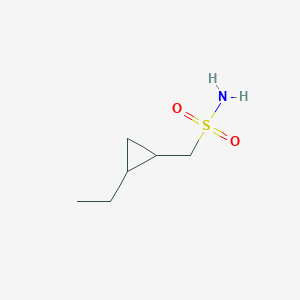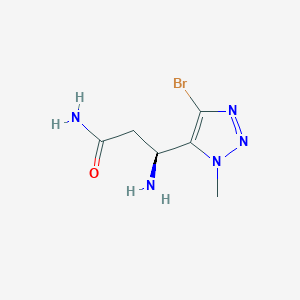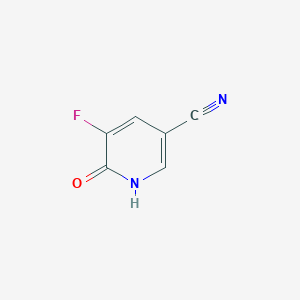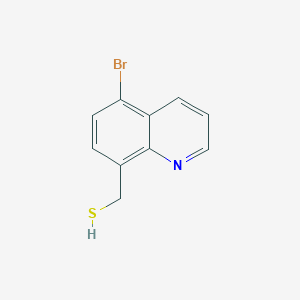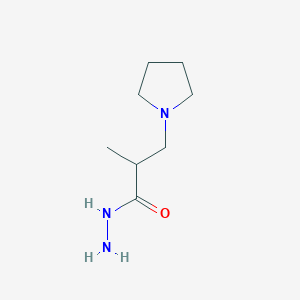
2-(2-Bromophenyl)-5,5-diethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5,5-diethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromophenyl group attached to a morpholine ring, which is further substituted with two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5,5-diethylmorpholine typically involves the reaction of 2-bromophenylamine with diethylmorpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of a base like triethylamine and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-5,5-diethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromophenyl group or the morpholine ring.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura can be used to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as toluene or ethanol are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5,5-diethylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylamine: A precursor in the synthesis of 2-(2-Bromophenyl)-5,5-diethylmorpholine.
5,5-Diethylmorpholine: Another morpholine derivative with similar structural features.
2-(2-Bromophenyl)ethylamine: Shares the bromophenyl group but differs in the amine substitution.
Uniqueness
This compound is unique due to the combination of the bromophenyl group and the diethyl-substituted morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H20BrNO |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C14H20BrNO/c1-3-14(4-2)10-17-13(9-16-14)11-7-5-6-8-12(11)15/h5-8,13,16H,3-4,9-10H2,1-2H3 |
Clé InChI |
OPYVRNUQRJZDAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(CN1)C2=CC=CC=C2Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




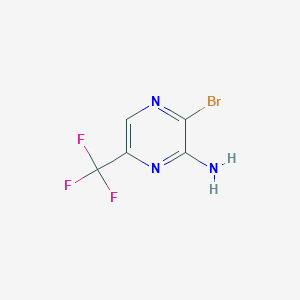
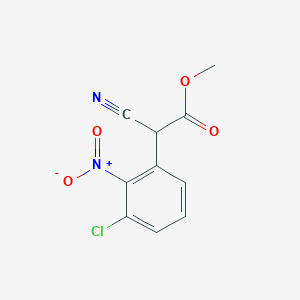
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13059466.png)
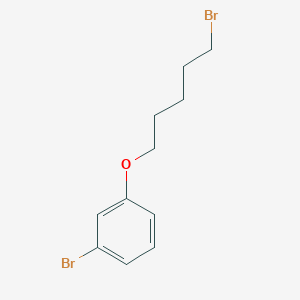
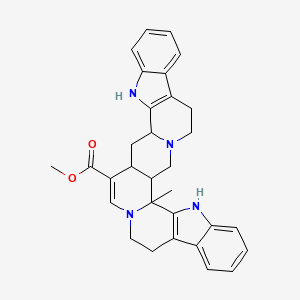
![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
